2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine
Description
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine is a heterocyclic compound featuring a 5-fluoropyrimidine core linked to a piperidine ring substituted with a bromomethyl group at the 3-position. The fluorine atom at the 5-position of the pyrimidine ring enhances metabolic stability and bioavailability, common in pharmaceutical intermediates . The bromomethyl group serves as a reactive site for further functionalization, enabling applications in drug discovery and organic synthesis.
Properties
IUPAC Name |
2-[3-(bromomethyl)piperidin-1-yl]-5-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFN3/c11-4-8-2-1-3-15(7-8)10-13-5-9(12)6-14-10/h5-6,8H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHWBCVLSVKLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=N2)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Bromomethylation: The piperidine derivative is then bromomethylated using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with LiAlH4 would yield a reduced piperidine derivative .
Scientific Research Applications
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the fluoropyrimidine moiety can interact with enzymes and receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Research Implications
- The bromomethyl group in the target compound offers superior versatility for downstream modifications compared to non-halogenated analogs.
- Fluorine substitution in all compared compounds underscores its role in optimizing pharmacokinetic profiles.
Biological Activity
2-(3-(Bromomethyl)piperidin-1-yl)-5-fluoropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings regarding the compound's biological activity, mechanisms of action, and its implications in drug development.
Chemical Structure and Properties
The compound features a bromomethyl group attached to a piperidine ring and a fluoropyrimidine moiety. This unique structure enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins, which can lead to inhibition or modulation of enzymatic activity. The fluoropyrimidine component is known to interact with various enzymes and receptors involved in critical biochemical pathways, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that this compound exhibits both anticancer and antimicrobial properties. Its mechanism involves targeting specific cellular pathways that are often dysregulated in cancerous cells.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against human cervical epithelial cells (HeLa) and pancreatic adenocarcinoma cells (BxPC-3), with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 1.4±0.2 |
| BxPC-3 | 0.50±0.02 |
| RD (Rhabdomyosarcoma) | 16.2±0.3 |
These results suggest that the compound could be developed as a potential anticancer agent, particularly for tumors expressing specific molecular targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains. Its mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models:
- In Vitro Studies : A study assessed the antiproliferative effects on several cancer cell lines, revealing significant cytotoxicity at micromolar concentrations.
- Animal Models : Preliminary in vivo studies indicated reduced tumor growth in xenograft models treated with the compound, supporting its potential as an anticancer therapy.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds to understand its unique properties:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-(3-Bromomethyl-piperidin-1-yl)-pyrimidine | Lacks fluorine substituent | Moderate anticancer activity |
| 2-(3-Chloromethyl-piperidin-1-yl)-5-fluoropyrimidine | Chlorine instead of bromine | Lower reactivity compared to bromine |
The presence of both bromomethyl and fluorine groups in this compound enhances its reactivity and potential efficacy compared to its analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
